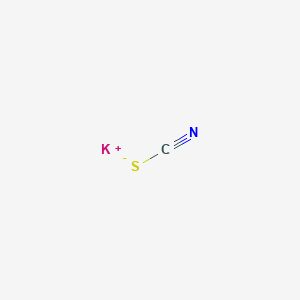
3-(pyridine-4-carbonyl)benzenesulfonyl Chloride
Overview
Description
3-(Pyridine-4-carbonyl)benzenesulfonyl chloride is an organic compound with the molecular formula C₁₂H₈ClNO₃S and a molecular weight of 281.72 g/mol . This compound is characterized by the presence of a pyridine ring attached to a benzenesulfonyl chloride group through a carbonyl linkage. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridine-4-carbonyl)benzenesulfonyl chloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of pyridine-4-carboxylic acid with thionyl chloride to form pyridine-4-carbonyl chloride.
Sulfonylation: The pyridine-4-carbonyl chloride is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the reactions are typically carried out at low temperatures to prevent decomposition of the intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as maintaining purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridine-4-carbonyl)benzenesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Condensation Reactions: The carbonyl group can participate in condensation reactions with amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction is usually performed in aqueous conditions, often with a mild base or acid to facilitate the reaction.
Condensation Reactions: These reactions often require a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to drive the reaction to completion.
Major Products
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Sulfonic Acid: Formed from hydrolysis.
Amides: Formed from condensation reactions with amines.
Scientific Research Applications
3-(Pyridine-4-carbonyl)benzenesulfonyl chloride is used extensively in scientific research, particularly in the following areas:
Proteomics: It is used as a reagent for the modification of proteins, aiding in the study of protein structure and function.
Medicinal Chemistry: The compound is used in the synthesis of potential pharmaceutical agents, particularly those targeting enzymes and receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3-(pyridine-4-carbonyl)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the modification of proteins and the synthesis of sulfonamide derivatives.
Molecular Targets and Pathways
Proteins: In proteomics, the compound targets specific amino acid residues in proteins, leading to their modification and enabling the study of protein interactions and functions.
Enzymes: In medicinal chemistry, it can inhibit or modify enzyme activity by reacting with active site residues.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Lacks the pyridine-4-carbonyl group, making it less versatile in certain synthetic applications.
Pyridine-4-carbonyl Chloride: Lacks the benzenesulfonyl group, limiting its reactivity towards nucleophiles.
Uniqueness
3-(Pyridine-4-carbonyl)benzenesulfonyl chloride is unique due to the presence of both a pyridine-4-carbonyl group and a benzenesulfonyl chloride group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components, making it a valuable reagent in organic synthesis and proteomics research.
Properties
IUPAC Name |
3-(pyridine-4-carbonyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3S/c13-18(16,17)11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLZTVCJBMAWMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241572 | |
| Record name | 3-(4-Pyridinylcarbonyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201241572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680618-21-7 | |
| Record name | 3-(4-Pyridinylcarbonyl)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=680618-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Pyridinylcarbonyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201241572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 680618-21-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















